Specific Scientific Field: Industrial Chemistry
Summary of the Application: Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Methods of Application or Experimental Procedures: The specific methods of application in these industries vary widely and are often proprietary. They generally involve the use of these compounds as additives or catalysts .
Results or Outcomes: The use of these compounds in industry has led to improved product performance and efficiency .
Specific Scientific Field: Chemistry
Summary of the Application: Benzamide compounds, including “N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE”, can be used as reactants for various chemical reactions .
Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the type of reaction. They generally involve the use of these compounds as reactants in a chemical reaction .
Results or Outcomes: The outcomes of these reactions can lead to the synthesis of new compounds, which can have various applications in different fields .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Benzamide compounds can be used in the synthesis of new organic compounds. These new compounds can have various applications in different fields .
Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the type of synthesis. They generally involve the use of these compounds as starting materials in a synthesis reaction .
Results or Outcomes: The outcomes of these synthesis reactions can lead to the production of new compounds, which can have various applications in different fields .
Summary of the Application: “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for amidoalkylation reactions .
Summary of the Application: “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for dipolar cycloaddition reactions .
N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide is a compound characterized by its unique structure, which combines a benzotriazole moiety with a benzamide. Its molecular formula is and it possesses significant chemical and biological properties. The compound features a benzotriazole ring, which is known for its applications in photostabilizers and UV absorbers, linked to a phenylmethyl group and an amide functional group. This structure contributes to its potential utility in various fields, including pharmaceuticals and materials science .
N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide exhibits notable biological activity. Research has indicated that compounds with similar structures may possess antimicrobial, antifungal, and anti-inflammatory properties. The benzotriazole moiety is particularly recognized for its ability to enhance the biological activity of compounds due to its electron-withdrawing nature, which can stabilize reactive intermediates during biological processes .
The synthesis of N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide typically involves the following steps:
N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide finds applications in various fields:
Studies on N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide have focused on its interactions with biological targets, particularly enzymes and receptors relevant in pharmacology. Interaction studies typically utilize techniques such as:
Several compounds share structural similarities with N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(1H-Benzotriazol-1-yl)acetamide | Contains an acetamide instead of a benzamide group | Potentially different biological activity |
2-Amino-N-benzoylbenzothiazole | Contains a thiazole ring | Different electronic properties |
N-(1H-Benzotriazol-1-yl)methylamine | Methylamine instead of phenylmethyl | May exhibit different solubility |
Benzoylbenzothiazole | Lacks the benzotriazole moiety | More focused on anti-cancer properties |
Each of these compounds exhibits distinct properties and potential applications, making N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide unique due to its combination of benzotriazole and amide functionalities, contributing to its diverse utility in chemical and biological contexts .
Benzotriazole derivatives exhibit broad-spectrum antiviral activity by targeting viral replication machinery. In a screen of 64 benzotriazole compounds, derivatives with [4-(benzotriazol-2-yl)phenoxy]alkanoic acid groups inhibited Coxsackie Virus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) with nanomolar efficacy [2]. While N-(1H-benzotriazol-1-ylphenylmethyl)benzamide itself has not been directly tested, structural analogs suggest two primary mechanisms:
Compound 56, a CVB-5 inhibitor (EC~50~ = 0.15 µM), shares critical features with N-(1H-benzotriazol-1-ylphenylmethyl)benzamide, including the benzotriazole core and aromatic substituents [2].
Viral Target | Mechanism | EC~50~ (µM) | Selectivity Index | Source |
---|---|---|---|---|
CVB-5 | RNA polymerase inhibition | 0.15 | 100 | [2] |
RSV | Fusion protein interference | 12 | 8.3 | [2] |
The compound’s antimicrobial activity stems from membrane disruption and enzyme inhibition. Bulky hydrophobic groups, like the phenylmethyl moiety, enhance penetration into lipid bilayers [3].
Against Bacillus subtilis and Escherichia coli, benzotriazole derivatives achieve minimum inhibitory concentrations (MICs) of 4–16 µg/mL, comparable to streptomycin [3]. The biphenyl-carbonitrile analog reduces Pseudomonas fluorescens biofilm formation by 78% at 10 µM [3].
In Candida albicans, benzotriazoles inhibit lanosterol 14α-demethylase (CYP51), a key ergosterol biosynthesis enzyme. Molecular docking shows the benzamide carbonyl oxygen hydrogen-bonds with CYP51’s heme-coordinating cysteine [3].
Pathogen | MIC (µg/mL) | Target Enzyme | Inhibition (%) |
---|---|---|---|
E. coli | 16 | Dihydrofolate reductase | 92 |
C. albicans | 8 | CYP51 | 88 |
While direct studies on N-(1H-benzotriazol-1-ylphenylmethyl)benzamide are lacking, related benzotriazoles induce apoptosis via mitochondrial pathways. In MCF-7 breast cancer cells, analogs upregulate Bax/Bcl-2 ratios by 4.2-fold, triggering cytochrome c release [4]. The benzamide group may stabilize interactions with Bcl-2’s BH3 domain, as seen in molecular dynamics simulations [4].
Cancer Type | Apoptotic Marker | Fold Change | Mechanism |
---|---|---|---|
Breast (MCF-7) | Caspase-3 | 3.8 | Mitochondrial permeabilization |
Leukemia (HL-60) | PARP cleavage | 2.5 | DNA repair inhibition |
Benzotriazole derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. At 50 µg/mL, N-benzenesulfonylbenzotriazole achieves 95% trypomastigote mortality within 24 hours by inhibiting trypanothione reductase, a key antioxidant enzyme [3]. The phenylmethyl group likely enhances blood-brain barrier penetration, enabling central nervous system parasite targeting [3].
Parasite Stage | Mortality Rate (%) | Target Enzyme | IC~50~ (µM) |
---|---|---|---|
Epimastigotes | 64 | Trypanothione reductase | 25 |
Trypomastigotes | 95 | Superoxide dismutase | 12 |
Current data on N-(1H-benzotriazol-1-ylphenylmethyl)benzamide’s anti-inflammatory effects remain limited. However, benzotriazole analogs reduce COX-2 expression by 67% in LPS-stimulated macrophages through NF-κB pathway inhibition [3]. The benzamide group may competitively bind arachidonic acid’s carboxylate site, as hypothesized via molecular modeling [3].
Inflammatory Model | COX-2 Inhibition (%) | NF-κB Activity (Fold) |
---|---|---|
Macrophage LPS | 67 | 0.33 |
Carrageenan edema | 58 | 0.41 |